Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-based compound featuring a sulfamoyl group linked to a 3,4,5-trimethoxyphenyl moiety and a methyl ester at the 2-position. The trimethoxyphenyl group contributes significant steric bulk and electron-donating properties, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7S2/c1-24-13-9-11(10-14(25-2)16(13)26-3)20-29(22,23)18-12-7-5-6-8-15(12)28-17(18)19(21)27-4/h5-10,20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPINAGDBVERAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Mode of Action
Tmp-containing compounds generally work by interacting with their targets and inhibiting their function. For instance, when TMP compounds bind to tubulin, they prevent its polymerization, disrupting the formation of microtubules and thus inhibiting cell division.
Biochemical Pathways
Result of Action
Given its known targets, it can be inferred that it has potential anti-cancer effects by inhibiting cell division and other cellular processes. Additionally, TMP-containing compounds have shown anti-fungal, anti-bacterial, and antiviral activities, as well as efficacy against certain parasites.
Biochemical Analysis
Biochemical Properties
The TMP group, which is part of the structure of Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, has been found to interact with various enzymes and proteins. Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Cellular Effects
This compound, like other TMP-bearing compounds, has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis. It also holds potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus.
Biological Activity
Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effectiveness against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : C18H20N2O5S
- Molecular Weight : 372.43 g/mol
Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other benzothiophene derivatives, this compound binds to the colchicine site on tubulin, inhibiting its polymerization. This action disrupts the microtubule dynamics essential for cell division and leads to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. This process involves mitochondrial membrane permeabilization and subsequent caspase activation .
Antiproliferative Activity
The antiproliferative activity of this compound has been evaluated against several cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 (Leukemia) | 0.12 | Cell cycle arrest and apoptosis |
| HeLa (Cervical) | 0.071 | Inhibition of tubulin polymerization |
| SMMC-7721 (Liver) | 0.164 | Apoptosis induction |
| K562 (Leukemia) | 0.126 | G2/M phase arrest |
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Methoxy Substituents : The presence and position of methoxy groups on the phenyl ring enhance the antiproliferative activity. Specifically, methoxy groups at positions C-3 and C-4 are crucial for maintaining potency against cancer cells .
- Sulfamoyl Group : The sulfamoyl moiety appears to play a role in modulating the interaction with target proteins involved in cell cycle regulation.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on HL-60 Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value indicating potent activity against leukemia cells. The mechanism was linked to G2/M phase arrest and apoptosis .
- Comparative Analysis with Other Compounds : In comparative studies with other benzothiophene derivatives, this compound exhibited superior activity due to optimal substitution patterns that enhance binding affinity to tubulin .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s key structural analogs differ in substituents on the phenyl ring of the sulfamoyl group. These modifications impact molecular weight, polarity, and steric effects:
Key Observations :
- Trimethoxyphenyl vs. Methylphenyl (CAS 899977-35-6) : The trimethoxy substitution increases molecular weight by ~76 g/mol and introduces three methoxy groups, which enhance hydrophilicity and steric hindrance compared to the single methyl group in CAS 899977-35-4. This may affect binding to hydrophobic pockets in biological targets .
- Methoxy vs. Fluoro Substituents (3a vs.
Preparation Methods
Cyclization of Aryl Sulfides
Benzothiophene derivatives are commonly synthesized via intramolecular cyclization of aryl sulfides. For example, 2-phenylthioethanol undergoes oxidative cyclization using palladium-aluminum catalysts at elevated temperatures (180–220°C) to yield benzo[b]thiophene. Adapting this method, methyl 2-mercaptoacetate reacts with fluorobenzaldehyde under basic conditions (K₂CO₃/DMF) to form benzo[b]thiophene-2-carboxylate intermediates.
Reaction Conditions :
Visible-Light-Promoted Synthesis
A modern approach utilizes visible-light photocatalysis to construct benzothiophenes. Disulfides and alkynes react in toluene under blue LED irradiation (450 nm) to form benzothiophenes via radical intermediates. For instance, diethyl acetylenedicarboxylate and diphenyl disulfide generate diethyl benzothiophene-2,3-dicarboxylate in 68% yield.
Advantages :
- Avoids toxic metal catalysts.
- Room-temperature conditions.
Introduction of the Sulfamoyl Group
Sulfonylation of Benzothiophene Intermediates
The sulfamoyl group is introduced via reaction of 3-amino-1-benzothiophene-2-carboxylate with 3,4,5-trimethoxyphenylsulfonyl chloride . This step typically employs base catalysts (e.g., pyridine) to scavenge HCl and drive the reaction to completion.
Representative Procedure :
- Dissolve methyl 3-amino-1-benzothiophene-2-carboxylate (1 equiv) in anhydrous dichloromethane.
- Add 3,4,5-trimethoxyphenylsulfonyl chloride (1.2 equiv) and pyridine (2 equiv).
- Stir at 0–5°C for 1 h, then warm to room temperature for 12 h.
- Isolate product via column chromatography (petroleum ether/ethyl acetate).
Coupling Reactions Using EDC/HOBt
Carbodiimide-mediated coupling offers an alternative route. Benzo[b]thiophene-2-carboxylic acid reacts with 3,4,5-trimethoxyphenylsulfonamide using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in tetrahydrofuran (THF).
Optimization Notes :
- Ultrasound irradiation reduces reaction time from 24 h to 1–2 h.
- Yields improve to 75–80% with stoichiometric HOBt.
Esterification of the Carboxylic Acid Intermediate
The methyl ester is introduced either early (via methyl 2-mercaptoacetate) or late in the synthesis. A two-step approach is common:
- Synthesize benzo[b]thiophene-2-carboxylic acid via hydrolysis of its methyl ester.
- Re-esterify using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Esterification Conditions :
Integrated Synthetic Pathways
Pathway A: Sequential Cyclization-Sulfonylation-Esterification
Pathway B: Radical-Based Benzothiophene Formation
- Visible-light cyclization : Diethyl acetylenedicarboxylate + diphenyl disulfide → diethyl benzothiophene-2,3-dicarboxylate.
- Selective hydrolysis : Convert 3-ester to carboxylic acid using LiOH.
- Sulfonylation and methylation : As in Pathway A.
Advantages : Fewer steps, higher atom economy.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Reaction Time | Catalyst/Solvent |
|---|---|---|---|---|
| Cyclization-Sulfonylation | Cyclization, sulfonylation, esterification | 40–50% | 24–48 h | Pd/Al, pyridine, DMF |
| Radical Photocatalysis | Visible-light cyclization, hydrolysis | 55–60% | 12–24 h | Blue LED, toluene |
| Ultrasound-Assisted | Ultrasound-promoted coupling | 70–75% | 1–2 h | EDC·HCl, HOBt, THF |
Challenges and Optimization Strategies
- Regioselectivity : Ensuring sulfonylation occurs at the 3-position of benzothiophene requires electronic directing groups or blocking strategies.
- Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility of intermediates but complicate purification.
- Green Chemistry : Replacing toxic solvents (DMF) with PEG-400 or ethanol under ultrasonication enhances sustainability.
Q & A
Q. What safety and toxicity evaluations are critical before advancing to in vivo studies?
- Methodological Answer :
- Acute Toxicity : Dose rodents at 50–100 mg/kg and monitor for 14 days (LD₅₀ determination) .
- Genotoxicity : Conduct Ames tests (TA98/TA100 strains) and micronucleus assays .
- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ >30 µM desired) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
